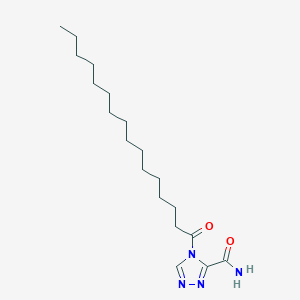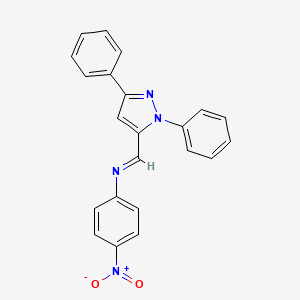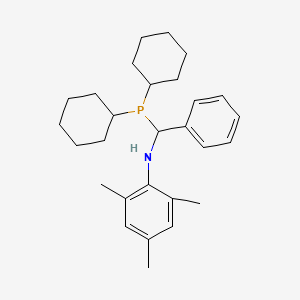
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline is a complex organic compound that features a phosphine ligand. This compound is known for its utility in various chemical reactions, particularly in the field of catalysis. The presence of the dicyclohexylphosphino group enhances its reactivity and stability, making it a valuable component in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline typically involves the reaction of 2,4,6-trimethylaniline with a phosphine reagent. One common method includes the use of dicyclohexylphosphine and a phenylmethyl halide under anhydrous conditions. The reaction is often carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the phosphine group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous ether or THF.
Substitution: Nucleophiles such as halides or amines; reactions may require a catalyst and are performed under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered substituents.
科学研究应用
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, as well as in material science for the development of new polymers and coatings.
作用机制
The mechanism by which N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline exerts its effects is primarily through its role as a ligand. The phosphine group can coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific application and the metal center used in the complex .
相似化合物的比较
Similar Compounds
2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole: Another phosphine ligand with similar reactivity and applications.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Known for its use in cross-coupling reactions and as a ligand in various catalytic processes.
Uniqueness
N-((Dicyclohexylphosphino)(phenyl)methyl)-2,4,6-trimethylaniline is unique due to the presence of the 2,4,6-trimethylaniline moiety, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to other similar phosphine ligands.
属性
分子式 |
C28H40NP |
|---|---|
分子量 |
421.6 g/mol |
IUPAC 名称 |
N-[dicyclohexylphosphanyl(phenyl)methyl]-2,4,6-trimethylaniline |
InChI |
InChI=1S/C28H40NP/c1-21-19-22(2)27(23(3)20-21)29-28(24-13-7-4-8-14-24)30(25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4,7-8,13-14,19-20,25-26,28-29H,5-6,9-12,15-18H2,1-3H3 |
InChI 键 |
WTRHZIDZUHMTIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)



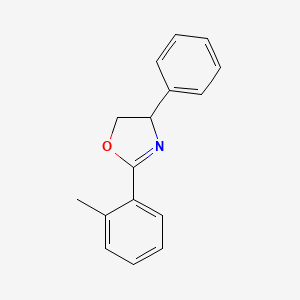
![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)
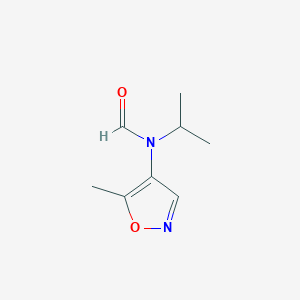


![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)
![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
